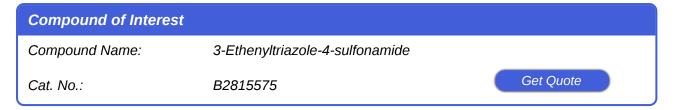


Illuminating the Structural Landscape of Novel Triazole-Based Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical structure of **3-Ethenyltriazole-4-sulfonamide** and established triazole-based sulfonamide alternatives. While specific experimental data for **3-Ethenyltriazole-4-sulfonamide** is not currently available in public literature, this document extrapolates its likely structural and spectroscopic characteristics based on known chemical principles and data from analogous compounds. This guide serves as a valuable resource for researchers interested in the design and synthesis of novel triazole-containing compounds for potential therapeutic applications.

Structural Confirmation: A Comparative Overview

The definitive structure of any novel compound is established through a combination of spectroscopic techniques. For the hypothetical 3-Ethenyl-1,2,4-triazole-4-sulfonamide, the proposed structure is presented alongside experimentally confirmed data for two comparator compounds known for their biological activity.

Table 1: Comparative Analysis of Structural and Spectroscopic Data



Feature	3-Ethenyl-1,2,4- triazole-4- sulfonamide (Predicted)	1-phenyl-1H-1,2,4- triazole-3- sulfonamide[1]	5-[2-(N,N-dimethylsulfamoyl) -4,5-dimethoxy-benzyl]-4-phenyl- 2,4-dihydro-3H- 1,2,4-triazole-3-thione[2]
Molecular Formula	C4H5N5O2S	C8H8N4O2S	C19H22N4O4S2
Molecular Weight	187.18 g/mol	224.25 g/mol	442.54 g/mol
¹Η NMR (δ, ppm)	~8.5-9.0 (s, 1H, triazole-H), ~6.5-7.0 (dd, 1H, vinyl-CH), ~5.5-6.0 (d, 1H, vinyl-CH ₂), ~5.0-5.5 (d, 1H, vinyl-CH ₂), ~7.0-8.0 (br s, 2H, SO ₂ NH ₂)	7.2-8.2 (m, 5H, Ar-H), 8.8 (s, 1H, triazole-H), 7.5 (br s, 2H, SO ₂ NH ₂)	2.7 (s, 6H, N(CH ₃) ₂), 3.8 (s, 3H, OCH ₃), 3.9 (s, 3H, OCH ₃), 4.3 (s, 2H, CH ₂), 6.8-7.6 (m, 7H, Ar-H), 13.9 (s, 1H, NH)
¹³ C NMR (δ, ppm)	~150-160 (triazole-C), ~140-150 (triazole-C), ~125-135 (vinyl-CH), ~115-125 (vinyl-CH ₂)	~155 (triazole-C), ~145 (triazole-C), 120-140 (Ar-C)	~167 (C=S), ~150 (triazole-C), 112-152 (Ar-C), ~48 (CH ₂), ~38 (N(CH ₃) ₂), ~56 (OCH ₃)
IR (cm ⁻¹)	~3350-3250 (N-H stretch), ~1640 (C=C stretch), ~1350 & ~1160 (S=O stretch)	~3300-3200 (N-H stretch), ~1340 & ~1150 (S=O stretch)	~3100 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~1270 (C=S stretch)
Biological Activity	Hypothetical	Not specified	Antifungal and antibacterial activity[2]

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and structural confirmation of 3-Ethenyl-1,2,4-triazole-4-sulfonamide.





Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide (Hypothetical)

This proposed synthesis involves a multi-step process starting from commercially available materials.

- Synthesis of 3-Vinyl-1H-1,2,4-triazole: A potential route involves the reaction of acrylamide with a suitable triazole precursor, such as formamidine, followed by cyclization. Alternatively, a pre-formed triazole ring could be functionalized with a vinyl group via a cross-coupling reaction.
- Sulfonylation of 3-Vinyl-1H-1,2,4-triazole: The synthesized 3-vinyl-1H-1,2,4-triazole would then be reacted with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or acetonitrile. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography.
- Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-Ethenyl-1,2,4-triazole-4-sulfonamide.

Structural Characterization

The structure of the synthesized compound would be confirmed using the following standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass and confirm the molecular formula of the compound.

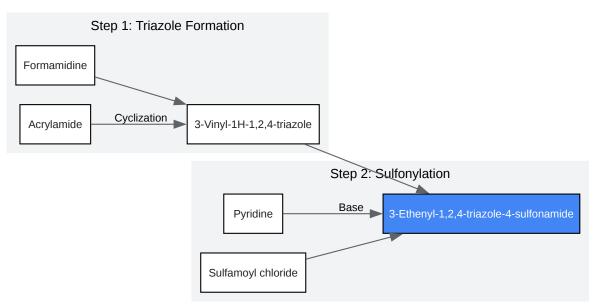


Visualizing Synthesis and Confirmation

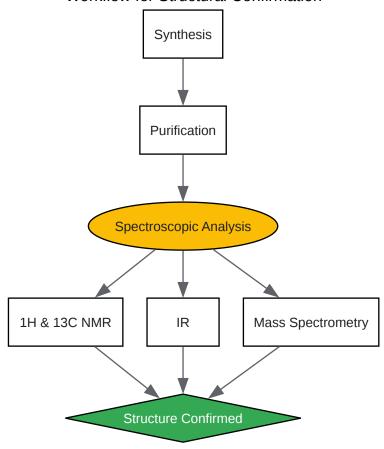
The following diagrams illustrate the proposed synthetic pathway and the logical workflow for structural confirmation.



Proposed Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide



Workflow for Structural Confirmation





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